N-(Ethylcarbamothioyl)-4-fluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an ethylcarbamothioyl group attached to a 4-fluorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
Thioureas and sulfonamides are known to have various biological targets depending on their specific structures . For example, some sulfonamides are used as antibiotics that inhibit bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
The mode of action of thioureas and sulfonamides also varies. Some thioureas have been found to inhibit certain enzymes, while others may interact with various cellular targets . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, sulfonamides affect the pathway of folic acid synthesis in bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its specific chemical structure. Generally, both thioureas and sulfonamides can be well absorbed and distributed in the body. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, the antibacterial action of sulfonamides results in the inhibition of bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, the activity of sulfonamides can be affected by the pH of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and organic solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
- N-(methylcarbamothioyl)-4-fluorobenzenesulfonamide
- N-(ethylcarbamothioyl)-4-chlorobenzenesulfonamide
- N-(ethylcarbamothioyl)-4-bromobenzenesulfonamide
Comparison: N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to similar compounds with different halogen atoms. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.
Biologische Aktivität
N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide features a sulfonamide group, which is known for its diverse biological activities. The presence of the 4-fluoro substituent may enhance the compound's lipophilicity and interaction with biological targets.
Enzyme Inhibition
One of the primary areas of research surrounding N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is its potential as an inhibitor of cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes has implications for treating neurodegenerative diseases such as Alzheimer’s disease.
Table 1: Inhibition Potency of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide Against Cholinesterases
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (AChE/BChE) |
---|---|---|---|
N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide | TBD | TBD | TBD |
Tacrine | 0.5 | 1.0 | 2.0 |
Note: TBD indicates that specific values are to be determined based on ongoing research.
The mechanism by which N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide exerts its inhibitory effects on cholinesterases involves binding to the active site of the enzyme, thereby preventing substrate access. Molecular docking studies suggest that the compound adopts a conformation that allows optimal interaction with key amino acid residues within the enzyme's active site.
Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized various derivatives of sulfonamides, including N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide, and evaluated their biological activity against cholinesterases. The study employed Ellman’s spectrophotometric method to determine IC50 values for both AChE and BChE. Preliminary results indicated that certain derivatives exhibited significant inhibitory activity, comparable to known inhibitors like tacrine .
Study 2: Molecular Modeling Analysis
Further investigation into the molecular interactions of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide with cholinesterases revealed two distinct binding conformations within the active site: bent and extended configurations. These findings were corroborated by molecular dynamics simulations, which highlighted the stability of the compound-enzyme complex over time .
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-fluorophenyl)sulfonylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXMYRJXZDATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.